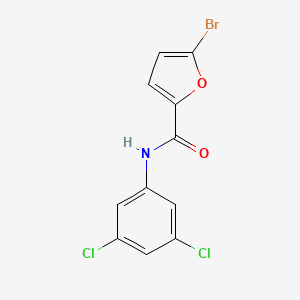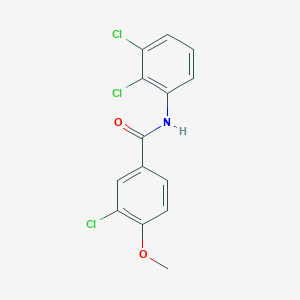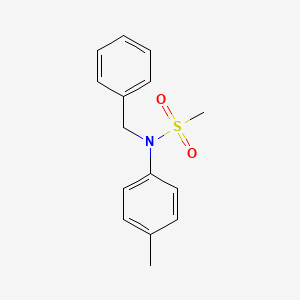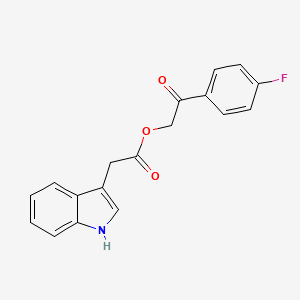
5-bromo-N-(3,5-dichlorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3,5-dichlorophenyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'BDF' and is known for its unique properties that make it an ideal candidate for various research studies. In
Scientific Research Applications
5-bromo-N-(3,5-dichlorophenyl)-2-furamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience, where it is used to study the role of voltage-gated sodium channels in the nervous system. BDF has also been used in studies related to pain management, epilepsy, and other neurological disorders.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)-2-furamide is related to its ability to block voltage-gated sodium channels. These channels play a critical role in the generation and propagation of action potentials in neurons. By blocking these channels, BDF can reduce the excitability of neurons and prevent the generation of abnormal electrical activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific research application. In general, BDF has been shown to reduce the excitability of neurons and prevent the generation of abnormal electrical activity. This can have a range of effects, including reducing pain, preventing seizures, and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-bromo-N-(3,5-dichlorophenyl)-2-furamide is its high potency and selectivity for voltage-gated sodium channels. This makes it an ideal candidate for studying the role of these channels in various neurological disorders. However, BDF does have some limitations, including its potential toxicity and the need for specialized expertise in organic chemistry to synthesize the compound.
Future Directions
There are many potential future directions for research related to 5-bromo-N-(3,5-dichlorophenyl)-2-furamide. One area of interest is the development of more selective and potent compounds that can target specific subtypes of voltage-gated sodium channels. Another potential direction is the use of BDF in combination with other compounds to enhance its therapeutic effects. Additionally, there is a need for further research to explore the potential applications of BDF in other areas of scientific research beyond neuroscience.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great promise in scientific research related to neuroscience and other fields. Its unique properties make it an ideal candidate for studying the role of voltage-gated sodium channels in various neurological disorders. While there are some limitations to its use, there is a need for further research to explore its potential applications and to develop new and more selective compounds that can target specific subtypes of sodium channels.
Synthesis Methods
The synthesis of 5-bromo-N-(3,5-dichlorophenyl)-2-furamide is a complex process that requires expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound is the Friedel-Crafts acylation of 5-bromo-2-furancarboxylic acid with 3,5-dichlorobenzoyl chloride. This method yields a high purity product that is suitable for scientific research applications.
properties
IUPAC Name |
5-bromo-N-(3,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-10-2-1-9(17-10)11(16)15-8-4-6(13)3-7(14)5-8/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFRWSLLEHVKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)


![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)



![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
